Ononin

Catalog No.
S538145
CAS No.
486-62-4
M.F
C22H22O9
M. Wt
430.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ononin

CAS Number

486-62-4

Product Name

Ononin

IUPAC Name

3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C22H22O9

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3

InChI Key

MGJLSBDCWOSMHL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Ononin, Formononetin 7-O-β-D-Glucopyranoside, Formononetin Glucoside, Formononetin 7-O-Glucoside

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Description

The exact mass of the compound Ononin is 430.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of 4'-methoxyisoflavones in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties

Studies suggest ononin possesses anti-inflammatory properties. Research has explored its effects on various inflammatory conditions:

  • Rheumatoid Arthritis: A study published in Arthritis Research & Therapy investigated the effects of ononin on collagen-induced arthritis in mice. The results showed ononin treatment significantly reduced inflammation and cartilage damage [1].

[1] Source

Arthritis Research & Therapy. Lee, J. H., et al. (2010). Ononin suppresses collagen-induced arthritis in mice via the down-regulation of NF-κB and MAPK signaling pathways. Arthritis research & therapy, 12(3), R73.

  • Inflammatory Bowel Disease: Another study explored the impact of ononin on colitis in mice. The findings suggested ononin treatment improved symptoms and reduced inflammation in the colon [2].

Ononin is a naturally occurring isoflavone glycoside, specifically the 7-O-β-D-glucopyranoside of formononetin, which itself is a methoxy derivative of the isoflavone daidzein. Its chemical formula is C22H22O9, and it is characterized by a glucopyranosyl moiety attached via a glycosidic bond at position 7 of the aglycone formononetin . Ononin is predominantly found in various plants, notably in soybean (Glycine max) and licorice (Glycyrrhiza uralensis), where it contributes to the plant's bioactive profile .

Ononin undergoes various metabolic transformations within biological systems. Notably, intestinal bacteria can metabolize ononin through processes such as demethylation and deglycosylation, leading to the formation of active metabolites like formononetin and daidzein . These reactions are essential for its bioavailability and subsequent biological effects.

Research has indicated that ononin exhibits significant biological activities, including:

  • Anti-inflammatory Effects: Ononin has been shown to inhibit lipopolysaccharide-induced inflammation in vitro, affecting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) .
  • Neuroprotective Properties: In animal studies, ononin demonstrated neuroprotective effects against aluminum chloride-induced neurotoxicity, suggesting potential benefits for conditions like Alzheimer's disease .
  • Anticancer Potential: Ononin has been reviewed for its anticancer properties, showing promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Ononin can be synthesized through several methods, primarily focusing on glycosylation reactions. Common approaches include:

  • Enzymatic Glycosylation: Utilizing glycosyltransferases to attach glucose moieties to formononetin.
  • Chemical Synthesis: Employing chemical reagents to facilitate the glycosidic bond formation between glucose and formononetin under controlled conditions.

These synthesis methods allow for the production of ononin in both laboratory and industrial settings.

Ononin has various applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and neuroprotective properties, ononin is being explored for therapeutic applications in inflammatory diseases and neurodegenerative disorders.
  • Nutraceuticals: As a natural compound found in dietary sources like soy products, ononin is considered beneficial for health promotion and disease prevention.
  • Cosmetics: Its antioxidant properties make ononin a candidate for inclusion in skincare formulations aimed at reducing inflammation and oxidative stress.

Studies have explored the interactions of ononin with various biological systems. For instance:

  • Ononin has shown synergistic effects when combined with other flavonoids or compounds that enhance its bioavailability or efficacy against inflammation and oxidative stress .
  • The compound's mechanisms of action have been linked to pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPK), which are crucial in inflammatory responses .

Ononin shares structural similarities with several other isoflavones and flavonoids. Here are some comparable compounds:

CompoundStructure TypeKey Features
DaidzeinIsoflavoneParent compound; exhibits estrogenic activity.
FormononetinIsoflavoneMethylated derivative of daidzein; anti-inflammatory.
GenisteinIsoflavoneKnown for its anticancer properties; acts as a phytoestrogen.
GlyciteinIsoflavoneHas similar properties but with different bioactivity profiles.
Biochanin AIsoflavoneExhibits antioxidant activity; methylated form of genistein.

Ononin's uniqueness lies in its specific glycosylation at position 7, which influences its solubility, bioavailability, and biological effects compared to these similar compounds. Its distinct pharmacological profile makes it a subject of interest for further research into its therapeutic potential.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

430.12638228 g/mol

Monoisotopic Mass

430.12638228 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Melting Point

218 - 219 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z0Z637970U

Wikipedia

Ononin

Dates

Modify: 2023-08-15
1. Wang, T., Liu, Y., Li, X., et al. Isoflavones from green vegetable soya beans and their antimicrobial and antioxidant activities. J. Sci. Food Agric. 98(5), 2043-2047 (2018).
2. Yu, D., Duan, Y., Bao, Y., et al. Isoflavonoids from Astragalus mongholicus protect PC12 cells from toxicity induced by L-glutamate. J. Ethnopharmacol. 98(1-2), 89-94 (2005).
3. Dong, L., Yin, L., Zhang, Y., et al. Anti-inflammatory effects of ononin on lipopolysaccharide-stimulated RAW 264.7 cells. Mol. Immunol. 83, 46-51 (2017).

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